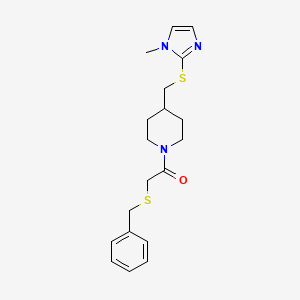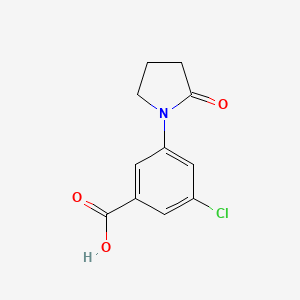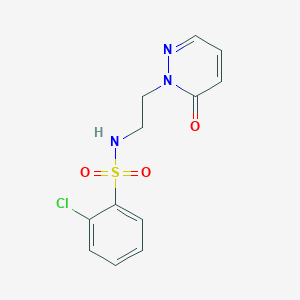![molecular formula C9H10N2O B2447648 1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one CAS No. 1962144-34-8](/img/structure/B2447648.png)
1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one” is a chemical compound with the CAS Number: 1962144-26-8 . It has a molecular weight of 164.21 . The IUPAC name for this compound is 1-methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8(1H)-one .
Synthesis Analysis
The synthesis of pyrazole compounds, which includes “1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The InChI code for “1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one” is 1S/C9H12N2O/c1-11-9-7(6-10-11)4-2-3-5-8(9)12/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis
“1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
1. Cannabinoid Receptor Binding
1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one derivatives have been synthesized and evaluated for their affinity to cannabinoid receptors. Certain compounds displayed potent binding to the CB1 receptor, with some showing selectivity for this receptor over CB2 receptors. These findings highlight the potential of these compounds in studying cannabinoid receptor interactions and pharmacology (Murineddu et al., 2005).
2. Anticancer Potential
Several 1-methyl-1,4-dihydroindeno[1,2-c]pyrazole analogues have been designed to target tubulin polymerization, showing low nanomolar potency against various cancer cell lines. One compound notably disrupted microtubule organization in A549 cells and induced apoptosis, demonstrating potential as an anticancer agent (Liu et al., 2016).
3. Synthesis of Heterocyclic Compounds
1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one derivatives have been used in the synthesis of various heterocyclic compounds with antimicrobial activity. This highlights their utility as building blocks in organic chemistry and drug development (Peesapati et al., 2001).
4. Molecular Structure Analysis
The molecular structures of several isomers of 1-methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one have been studied through X-ray diffraction and NMR spectroscopy. These studies provide insights into the molecular and supramolecular structures of these compounds, which is essential for understanding their properties and potential applications (Padilla-Martínez et al., 2011).
5. Synthetic Organic Chemistry
1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one and its analogues are important scaffolds in synthetic organic chemistry, utilized for developing biologically significant heterocyclic compounds. Their use in one-pot multicomponent reactions underscores their versatility in creating diverse molecular structures (Patel, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one are currently unknown. Pyrazole derivatives, which include this compound, are known to exhibit a wide spectrum of biological properties . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Result of Action
Pyrazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
properties
IUPAC Name |
1-methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-7(6-10-11)4-2-3-5-8(9)12/h2,4,6H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYBTIWFGOIQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CCCC2=O)C=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2447570.png)




![4-Chloro-3-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2447579.png)
![ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2447582.png)



![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2447587.png)